N-Cyclopropyl-5-hydroxy-2-isopropoxybenzamide
Description
Properties
IUPAC Name |
N-cyclopropyl-5-hydroxy-2-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-8(2)17-12-6-5-10(15)7-11(12)13(16)14-9-3-4-9/h5-9,15H,3-4H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCSOTPEWWKLHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)O)C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzene Ring Functionalization
The 5-hydroxy-2-isopropoxybenzoic acid intermediate is synthesized through Friedel-Crafts alkylation or nucleophilic aromatic substitution. For example, 2-isopropoxy-5-methoxybenzoic acid is prepared by reacting resorcinol with isopropyl bromide under basic conditions, followed by selective methylation and oxidation. Demethylation using boron tribromide (BBr₃) yields the 5-hydroxy derivative.
Amide Bond Formation Strategies
The coupling of 5-hydroxy-2-isopropoxybenzoic acid with cyclopropylamine is achieved via three principal methods:
Classical Acid Chloride-Mediated Coupling
This two-step approach, detailed in EP3712149A1, involves:
-
Chlorination of the carboxylic acid : Treatment with oxalyl chloride and catalytic DMF in dichloromethane (DCM) generates the acid chloride.
-
Amidation : Reaction with cyclopropylamine in the presence of a base (e.g., triethylamine) yields the target amide.
Reaction Conditions :
One-Pot Oxidative Coupling (Patent WO2015032859A1)
A novel single-step method employs oxidative coupling of 2-isopropoxy-5-hydroxybenzaldehyde with cyclopropylamine using tert-butyl hydroperoxide (TBHP) and a palladium catalyst. This bypasses the need for acid chloride intermediates.
Optimized Parameters :
Microwave-Assisted Solid-Phase Synthesis
Adapting protocols from spirodiketopiperazine syntheses, microwave irradiation (150°C, 20 min) accelerates amide bond formation using polymer-supported carbodiimide reagents. This method reduces reaction times from hours to minutes but requires specialized equipment.
Comparative Evaluation of Synthetic Routes
The table below summarizes key metrics for each method:
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Acid Chloride-Mediated | 92 | >99 | 4–6 h | High |
| Oxidative Coupling | 84 | 95 | 2 h | Moderate |
| Microwave-Assisted | 88 | 97 | 20 min | Low |
Key Findings :
-
The acid chloride route offers the highest yield and scalability, making it preferred for industrial applications.
-
Oxidative coupling reduces hazardous waste (e.g., no HCl byproducts) but requires stringent control of stoichiometry.
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Microwave synthesis is limited by equipment costs but valuable for rapid small-scale batches.
Troubleshooting and Optimization
Protection of Hydroxyl Groups
Unprotected 5-hydroxy groups may lead to side reactions during amidation. Selective silylation (e.g., using tert-butyldimethylsilyl chloride) improves reaction efficiency, with deprotection achieved via fluoride-based reagents.
Analytical Characterization
Final products are validated using:
Chemical Reactions Analysis
Types of Reactions: N-Cyclopropyl-5-hydroxy-2-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The isopropoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: Formation of this compound carboxylic acid.
Reduction: Formation of N-Cyclopropyl-5-hydroxy-2-isopropoxybenzyl alcohol.
Substitution: Formation of N-Cyclopropyl-5-hydroxy-2-substituted benzamide.
Scientific Research Applications
N-Cyclopropyl-5-hydroxy-2-isopropoxybenzamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may have biological activity and can be used in the study of enzyme inhibitors or receptor ligands.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-Cyclopropyl-5-hydroxy-2-isopropoxybenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor ligand, or modulator of signaling pathways. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
N-Cyclopropyl-5-hydroxy-2-isopropoxybenzamide can be compared with other similar compounds, such as:
N-Cyclopropyl-5-hydroxybenzamide: Lacks the isopropoxy group.
N-Cyclopropyl-2-isopropoxybenzamide: Lacks the hydroxyl group.
5-Hydroxy-2-isopropoxybenzamide: Lacks the cyclopropyl group.
These compounds differ in their chemical structure and, consequently, their properties and applications. This compound's unique combination of functional groups makes it distinct and versatile in various scientific and industrial applications.
Biological Activity
N-Cyclopropyl-5-hydroxy-2-isopropoxybenzamide is a compound of interest due to its potential biological activities, particularly in the realm of antimalarial and neuropharmacological applications. This article presents a comprehensive overview of its biological activity, supported by data tables, findings from case studies, and relevant research.
Chemical Structure and Properties
This compound belongs to the class of cyclopropyl carboxamides, which have garnered attention for their diverse biological properties. The presence of the cyclopropyl group is critical for the compound's activity, influencing its interaction with biological targets.
The mechanism of action for this compound primarily involves its interaction with specific enzyme targets. Research indicates that cyclopropyl carboxamides can inhibit mitochondrial functions in parasites, particularly by targeting cytochrome b. This inhibition is crucial for disrupting the life cycle of malaria-causing parasites such as Plasmodium falciparum.
Key Findings:
- Target Identification : Cyclopropyl carboxamides have been shown to affect mitochondrial oxygen consumption, confirming cytochrome b as a target .
- Resistance Mechanisms : Studies involving resistant strains of P. falciparum revealed mutations in the cytochrome b gene, suggesting adaptive mechanisms against cyclopropyl carboxamide treatments .
Biological Activity
This compound exhibits a range of biological activities:
-
Antimalarial Activity :
- The compound demonstrates potent activity against the asexual stages of P. falciparum, with an effective concentration (EC50) ranging from 40 nM to 0.14 μM depending on structural modifications .
- It shows no significant cytotoxicity towards human cell lines (CC50 > 40 μM), indicating a favorable safety profile .
- Neuropharmacological Effects :
Table 1: Antimalarial Activity of this compound Analogues
| Compound | EC50 (μM) | CC50 (μM) | Target |
|---|---|---|---|
| WJM280 | 0.040 | >40 | Cytochrome b |
| W499 | 0.14 | >40 | Cytochrome b |
| Control | - | <10 | Human HepG2 cells |
Table 2: Structure-Activity Relationship of Cyclopropyl Carboxamides
| Modification | EC50 (μM) | Comments |
|---|---|---|
| N-Cyclopropyl | 0.040 | Optimal activity |
| N-Methyl | >10 | Significant loss in activity |
| Cyclobutyl | 0.48 | Moderate activity |
| Ethyl Group | >10 | Poor tolerance |
Case Studies
- Antimalarial Efficacy in Mouse Models :
- Neuropharmacological Testing :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-Cyclopropyl-5-hydroxy-2-isopropoxybenzamide, and how are key intermediates characterized?
- Methodology : Synthesis typically involves multi-step reactions, including cyclopropane ring formation, isopropoxy group introduction, and amide coupling. For example, cyclopropylamine derivatives are condensed with hydroxylated benzoyl chlorides under controlled pH (6.5–7.5) and temperature (40–60°C) to avoid side reactions. Key intermediates (e.g., 5-hydroxy-2-isopropoxybenzoic acid) are characterized via -NMR (to confirm hydroxyl and isopropoxy protons) and LC-MS (to verify molecular weight). Final product purity is validated using HPLC with UV detection at 254 nm .
Q. Which functional groups in this compound are critical for its bioactivity, and how are they identified?
- Methodology : The cyclopropyl group, hydroxyl (-OH), and isopropoxy (-OCH(CH)) moieties are structurally significant. Structure-activity relationship (SAR) studies involve synthesizing analogs with modified substituents (e.g., replacing cyclopropyl with ethyl) and testing bioactivity in enzyme inhibition assays. Functional groups are identified via FT-IR (hydroxyl stretch at 3200–3400 cm) and -NMR (cyclopropane carbons at 8–12 ppm). Comparative bioassays reveal that the hydroxyl group enhances hydrogen bonding with target enzymes like cytochrome P450 .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) observed during synthesis?
- Methodology : Contradictions may arise from tautomerism or solvent effects. For example, unexpected -NMR shifts in the aromatic region could indicate para-substitution artifacts. Use deuterated solvents (DMSO-d or CDCl) to stabilize tautomers and perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations. If impurities are suspected, employ preparative TLC or column chromatography followed by high-resolution MS to confirm molecular integrity. Computational chemistry tools (e.g., DFT calculations) can predict NMR shifts and validate experimental data .
Q. What methodologies are recommended for assessing the stability of this compound under various experimental conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to stressors:
- Thermal degradation : Heat at 40°C, 60°C, and 80°C for 1–4 weeks.
- Photolysis : Expose to UV light (320–400 nm) for 48 hours.
- Hydrolytic stability : Test in buffers at pH 3, 7, and 9 at 37°C.
Analyze degradation products using UPLC-QTOF-MS to identify fragmentation pathways. Kinetic modeling (Arrhenius plots) predicts shelf life under storage conditions .
Q. What advanced techniques are employed to elucidate reaction mechanisms involving this compound?
- Methodology :
- Isotopic labeling : Use -labeled hydroxyl groups to trace oxygen migration during oxidation reactions.
- Computational modeling : Perform DFT calculations (B3LYP/6-31G* basis set) to map transition states and energy barriers for cyclopropane ring-opening reactions.
- Kinetic isotope effects (KIE) : Compare reaction rates of vs. substrates to identify rate-determining steps.
These methods reveal whether mechanisms proceed via radical intermediates, SN2 pathways, or concerted processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
